molecular formula C9H9ClINO B2505274 3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde CAS No. 2379995-08-9

3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde

Cat. No. B2505274
M. Wt: 309.53
InChI Key: QWHJEBZUZLUGEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis and Crystallography

Research in the field of crystallography and molecular synthesis often involves the preparation of compounds through the condensation reactions of specific aldehydes with other organic molecules. For instance, the synthesis of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate involves a reaction of 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide, demonstrating the utility of similar aldehydes in generating new compounds with potential applications in molecular recognition and material sciences (Su, Gu, & Lin, 2011).

Molecular Modeling and Theoretical Studies

Compounds like (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one have been synthesized and subjected to detailed analysis using Density Functional Theory (DFT), which provides insights into their molecular structure and potential applications in the development of materials with specific electronic properties. Such studies highlight the importance of structural modifications, including the introduction of halogen and amino groups, in tailoring the properties of organic molecules for specific applications (Urdaneta et al., 2019).

Antibacterial and Antifungal Activities

Research on the antibacterial and antifungal properties of hydrazone compounds derived from condensation reactions involving dimethylaminobenzaldehyde suggests potential biomedical applications. These compounds, characterized by their structural features and assessed for their biological activities, offer insights into designing new molecules with enhanced therapeutic efficacies against various microbial pathogens (He & Xue, 2021).

Organic Electronics and Catalysis

The synthesis and functionalization of aromatic aldehydes, including those structurally related to 3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde, play a crucial role in the development of materials for organic electronics and catalysis. For example, the preparation of inherently chiral calix[4]arene-based compounds for enantioselective aldol reactions showcases the application of these molecules in asymmetric catalysis, which is fundamental to pharmaceutical manufacturing and synthetic chemistry (Xu, Li, Chen, & Huang, 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound .

properties

IUPAC Name

3-chloro-6-(dimethylamino)-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-12(2)8-4-3-7(10)9(11)6(8)5-13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHJEBZUZLUGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)Cl)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde

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